2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile
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Overview
Description
2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile is an organic compound with the molecular formula C13H9N3O It features a complex structure that includes an indole ring, a nitrile group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile typically involves the condensation of isatin derivatives with malononitrile. This reaction is often catalyzed by bases such as piperidine or triethylamine. The reaction conditions usually include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Piperidine, triethylamine, or other organic bases
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave irradiation or electrochemical methods, are being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties.
Scientific Research Applications
2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxoindolin-3-ylidene)malononitrile
- 3-(2-Oxoindolin-3-ylidene)propanedinitrile
- 2-(1-Methyl-2-oxoindol-3-ylidene)propanedinitrile
Uniqueness
2-(1-Ethyl-2-oxoindol-3-ylidene)propanedinitrile is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H9N3O |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-(1-ethyl-2-oxoindol-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C13H9N3O/c1-2-16-11-6-4-3-5-10(11)12(13(16)17)9(7-14)8-15/h3-6H,2H2,1H3 |
InChI Key |
QUCQPZWTOLNANI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C#N)C#N)C1=O |
Origin of Product |
United States |
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